4-[(3H-diazirin-3-yl)methyl]phenol
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Overview
Description
4-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the reaction of a phenol derivative with a diazirine precursor under specific conditions. One common synthetic route includes the reaction of 4-hydroxybenzyl alcohol with a diazirine compound in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out at low temperatures to prevent decomposition of the diazirine ring.
Chemical Reactions Analysis
4-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The diazirine ring can be reduced to form amines or other reduced products. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the diazirine ring can produce amines.
Scientific Research Applications
4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research, including:
Biology: The compound is employed in the study of protein-protein interactions and the identification of binding sites on proteins.
Industry: The compound can be used in the development of new materials with specific properties, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into C-H, N-H, and O-H bonds of nearby molecules . This reactivity allows the compound to form covalent bonds with target molecules, making it a valuable tool for studying molecular interactions.
Comparison with Similar Compounds
4-[(3H-diazirin-3-yl)methyl]phenol can be compared with other diazirine-containing compounds, such as:
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol: This compound has a similar structure but contains a trifluoromethyl group, which can enhance its reactivity and stability.
4-(Diaziridin-3-ylidenemethyl)phenol: This compound has a similar diazirine ring but differs in the substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with target molecules upon UV activation, making it a versatile tool in various research applications.
Properties
CAS No. |
2375339-59-4 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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